molecular formula C12H15NO2 B591162 4-Benzylmorpholine-2-carbaldehyde CAS No. 133243-99-9

4-Benzylmorpholine-2-carbaldehyde

Cat. No.: B591162
CAS No.: 133243-99-9
M. Wt: 205.257
InChI Key: MFMQDDHBWDYTLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylmorpholine-2-carbaldehyde typically involves the reaction of morpholine with benzyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzylmorpholine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzylmorpholine-2-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases and other adducts. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylmorpholine-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

4-benzylmorpholine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQDDHBWDYTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655091
Record name 4-Benzylmorpholine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133243-99-9
Record name 4-Benzylmorpholine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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